![molecular formula C15H19FN2 B14614164 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- CAS No. 58830-96-9](/img/structure/B14614164.png)
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 4-fluorophenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing efficient catalytic systems to ensure high yields and purity.
Analyse Des Réactions Chimiques
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: It can participate in cycloaddition reactions with azirines or other cyclic compounds to form multi-substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, ammonium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)imidazole: This compound lacks the hexyl chain but retains the fluorophenyl group, making it less hydrophobic and potentially less bioavailable.
4-(1H-Imidazol-1-yl)phenol: This compound contains a hydroxyl group instead of a hexyl chain, which may alter its reactivity and biological activity.
4-Phenyl-1H-imidazole: This compound lacks the fluorine atom, which can significantly affect its electronic properties and reactivity.
The uniqueness of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
58830-96-9 |
|---|---|
Formule moléculaire |
C15H19FN2 |
Poids moléculaire |
246.32 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19FN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
Clé InChI |
AVFKBOOCYNLLST-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
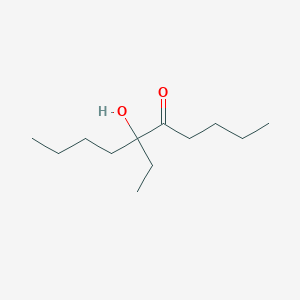

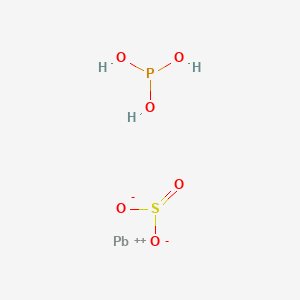
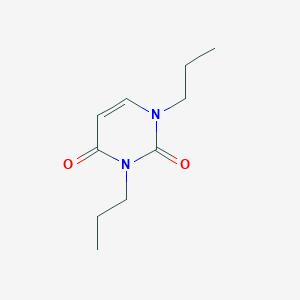
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
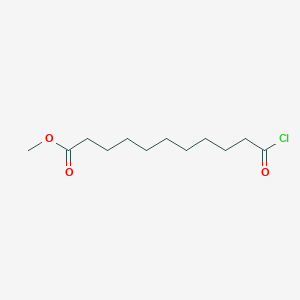
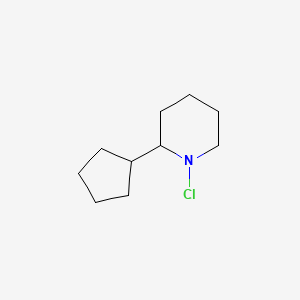

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)

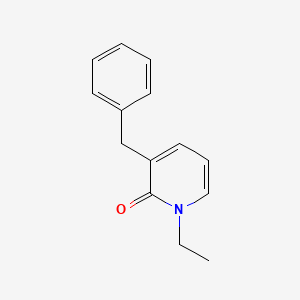
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
